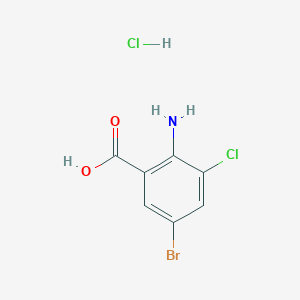

2-Amino-5-bromo-3-chlorobenzoic acid hydrochloride

CAS No.:

Cat. No.: VC16514702

Molecular Formula: C7H6BrCl2NO2

Molecular Weight: 286.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrCl2NO2 |

|---|---|

| Molecular Weight | 286.93 g/mol |

| IUPAC Name | 2-amino-5-bromo-3-chlorobenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H5BrClNO2.ClH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H |

| Standard InChI Key | VOJRIVXAQIENMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone substituted at positions 2 (amino), 3 (chloro), and 5 (bromo), with a hydrochloride counterion stabilizing the carboxylic acid group. Key structural identifiers include:

Table 1: Fundamental Chemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 286.93 g/mol | |

| SMILES Notation | C1=C(C=C(C(=C1C(=O)O)N)Cl)Br.Cl | |

| InChI Key | VOJRIVXAQIENMZ-UHFFFAOYSA-N | |

| CAS Registry Number | 2230803-07-1 |

The presence of electron-withdrawing halogen atoms (Br, Cl) and the electron-donating amino group creates a polarized electronic environment, influencing its reactivity in substitution and coupling reactions.

Synthetic Methodologies

Industrial and Laboratory Synthesis

Synthesis typically proceeds via sequential halogenation and amination of benzoic acid precursors. A representative pathway involves:

-

Bromination of 2-Amino-5-chlorobenzoic Acid:

Treatment with bromine () in glacial acetic acid at 15°C introduces the bromo substituent at position 5 .

-

Hydrochloride Salt Formation:

Reaction with hydrochloric acid () converts the free carboxylic acid to the hydrochloride salt, improving crystallinity and stability.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction Temperature | 15–20°C | Prevents over-halogenation |

| Solvent System | Glacial Acetic Acid | Enhances bromine solubility |

| Catalyst | None required | Minimizes side products |

Industrial-scale production employs continuous flow reactors to maintain precise temperature control and achieve yields exceeding 85%.

Reactivity and Functionalization

Substitution Reactions

The bromo and chloro substituents undergo nucleophilic aromatic substitution (NAS) with amines, alkoxides, and thiols. For example, reaction with piperazine in DMF at 80°C replaces the bromo group, forming 2-amino-3-chloro-5-piperazinobenzoic acid hydrochloride.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids selectively replaces the bromo group, enabling access to biaryl derivatives:

Table 3: Common Reaction Pathways and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| NAS | Piperazine, DMF, 80°C | Piperazine-substituted derivative |

| Suzuki Coupling | Pd(PPh), ArB(OH) | Biaryl analog |

| Esterification | SOCl, ethanol | Ethyl ester prodrug |

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its halogenated aromatic core enhances binding affinity to hydrophobic enzyme pockets.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it modulates porosity and luminescence properties, with potential applications in gas storage and optoelectronics.

Table 4: Documented Applications by Field

| Field | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Intermediate for Bruton’s tyrosine kinase inhibitors | |

| Materials Science | Luminescent MOF construction | |

| Analytical Chemistry | HPLC calibration standard |

Comparative Analysis with Analogous Compounds

Table 5: Structural and Functional Comparisons

| Compound | Substituents | Solubility (HO) | Primary Application |

|---|---|---|---|

| 2-Amino-5-bromo-3-chlorobenzoic acid HCl | Br, Cl, NH, COOH·HCl | 32 mg/mL | Pharmaceutical synthesis |

| 2-Amino-3,5-dibromobenzoic acid | Br, Br, NH, COOH | 18 mg/mL | Organic electronics |

| 2-Amino-5-chlorobenzoic acid | Cl, NH, COOH | 25 mg/mL | Dye intermediate |

The hydrochloride derivative’s superior solubility and stability render it preferable for aqueous-phase reactions compared to non-salt analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume